3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid
Description
Properties
IUPAC Name |
3-[benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c21-18-12-11-16(20(23)24)13-19(18)27(25,26)22(17-9-5-2-6-10-17)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPOVVBXTNJMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Sulfonamide Group: The reaction between benzylamine and phenylsulfonyl chloride in the presence of a base such as triethylamine to form benzyl(phenyl)sulfonamide.
Introduction of the Chlorobenzoic Acid Moiety: The benzyl(phenyl)sulfonamide is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The benzyl and phenyl groups can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to anticancer activities.
Comparison with Similar Compounds
4-Chloro-3-(dimethylsulfamoyl)benzoic Acid
- Molecular Formula: C₉H₁₀ClNO₄S
- Molecular Weight : 263.70 g/mol
- Key Features: The sulfamoyl group is substituted with dimethylamine instead of benzyl/phenyl. However, the lack of aromatic substituents may limit its binding affinity in enzyme inhibition contexts .
3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic Acid
- Molecular Formula: C₂₀H₁₅Cl₂NO₄S
- Molecular Weight : 436.36 g/mol
- Key Features : Differs from the target compound by replacing the phenyl group with a 4-chlorophenyl group on the sulfamoyl nitrogen. This introduces additional electronegativity, which may influence acidity (pKa) and intermolecular interactions .
Positional Isomerism and Functional Group Additions
4-Chloro-3-nitro-5-sulfamoylbenzoic Acid
- Molecular Formula : C₇H₅ClN₂O₆S
- Molecular Weight : 304.69 g/mol
- Key Features : A nitro group at position 3 and sulfamoyl at position 5 create a distinct electronic profile. The nitro group increases acidity (predicted pKa ~2.77) and may confer redox activity, making this compound a candidate for electrophilic substitution reactions .
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic Acid
- Molecular Formula: C₁₄H₁₀ClNO₅S
- Molecular Weight : 355.75 g/mol
- Key Features: A benzophenone-carboxylic acid hybrid. This compound is a known intermediate in the synthesis of Chlorthalidone, a diuretic .
Physicochemical Properties and Topological Indices
A study on benzyl sulfamoyl networks () calculated topological indices (e.g., Zagreb index, Randić index) to correlate with heat of formation (HOF). For 3-[benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid:
- Zagreb Index : Higher than simpler analogs due to increased branching from benzyl/phenyl groups.
- HOF : Estimated to be -450 kJ/mol , indicating moderate stability compared to 4-chloro-3-sulfamoylbenzoic acid (-320 kJ/mol). The bulky substituents likely reduce conformational flexibility, increasing HOF .
Data Table: Structural and Property Comparison
Biological Activity
3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid (C20H16ClNO4S) is a complex organic compound characterized by its unique structural features, including a benzyl group, a phenyl group, and a sulfamoyl moiety attached to a chlorobenzoic acid framework. With a molecular weight of approximately 401.86 g/mol, this compound has gained attention in medicinal chemistry and pharmaceutical research due to its potential biological activities.
The biological activity of 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid is primarily attributed to its ability to interact with various biological targets. Notably, it has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade, which plays a crucial role in inflammation and other physiological processes. The compound's sulfamoyl group allows for nucleophilic substitutions, enhancing its reactivity with electrophiles, while the chlorobenzoic acid portion can undergo typical carboxylic acid reactions such as esterification and amidation.
Antimicrobial Properties
Preliminary studies suggest that 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid may possess antimicrobial properties, making it a candidate for drug development against resistant strains of bacteria. Its structural similarities to other compounds known for their antimicrobial activity indicate potential efficacy in treating infections.
Inhibition Studies
Research indicates that derivatives of benzoic acid, including 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid, exhibit submicromolar IC50 values against cPLA2α, highlighting their effectiveness as enzyme inhibitors. This suggests that the compound could modulate inflammatory responses through enzyme inhibition.
Structure-Activity Relationship (SAR)
A comparative analysis of structurally similar compounds reveals insights into the structure-activity relationship (SAR) of 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid | C20H16ClNO4S | Different position of chloro substituent; potential variation in biological activity |
| 5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid | C21H15ClF3NO4S | Incorporates trifluoromethyl group; may enhance lipophilicity |
| 3-[Benzyl-(4-chloro-phenyl)-sulfamoyl]-4-chlorobenzoic acid | C20H15Cl2NO4S | Contains an additional chlorine atom; altered electronic properties |
This table illustrates how variations in substituents can influence solubility, reactivity, and biological activity, emphasizing the uniqueness of 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid within its chemical class.
Pharmacological Applications
The compound has been utilized in biochemical research and pharmaceutical testing. Its unique structure allows it to serve as a reference standard in proteomics studies, aiding in the development of assays and therapeutic agents targeting specific biological pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid?
- Methodology : The compound can be synthesized via sulfamoylation of a 4-chlorobenzoic acid precursor. For example, sulfamoyl chloride (ClSO₂NH₂) reacts with 4-chloro-3-aminobenzoic acid under alkaline conditions (e.g., NaOH in THF) to introduce the sulfamoyl group. Alternatively, intermediates like 4-chloro-3-(chlorosulfonyl)benzoic acid may undergo nucleophilic substitution with benzyl(phenyl)amine .
- Key Considerations : Reaction temperature (0–5°C) and stoichiometric control are critical to minimize side products like over-sulfonated derivatives .
Q. How is 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid characterized structurally?
- Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and aromatic proton integration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹ and carboxylic acid O-H at ~2500 cm⁻¹) .
- Data Interpretation : Discrepancies in NMR splitting patterns may arise from rotational isomerism of the sulfamoyl group; variable-temperature NMR can resolve this .
Q. What are the solubility properties of this compound in common solvents?
- Observations : The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its aromatic and sulfonamide groups. Solubility increases in alkaline aqueous solutions (pH >10) via deprotonation of the carboxylic acid .
- Contradictions : Reported solubility in methanol varies; this may depend on crystallinity or trace impurities. Recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfamoylation be addressed during synthesis?
- Strategies : Use directing groups (e.g., nitro or methoxy) on the benzoic acid precursor to guide sulfamoyl placement. For example, a nitro group at the 3-position directs sulfamoylation to the 4-position, which is later reduced to an amine and replaced .
- Mechanistic Insight : Density Functional Theory (DFT) studies suggest that electron-withdrawing groups (e.g., -Cl) activate specific positions for electrophilic substitution .
Q. What are the metabolic stability challenges for derivatives of this compound in drug discovery?
- Pharmacokinetic Issues : The sulfamoyl group is prone to enzymatic hydrolysis in vivo, leading to inactive metabolites. Structural modifications, such as fluorination of the benzyl ring or replacing the sulfamoyl with a sulfonamide, improve stability .
- Experimental Design : Use liver microsome assays (human/rat) to assess metabolic half-life. LC-MS/MS tracks degradation pathways .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Case Study : Suzuki-Miyaura coupling with boronic acids is hindered by the bulky benzyl(phenyl)sulfamoyl group. Switching to Buchwald-Hartwig amination (Pd/XPhos catalyst) enables C-N bond formation without steric interference .
- Data Analysis : X-ray crystallography of intermediates reveals steric clashes between the sulfamoyl group and palladium ligands, guiding catalyst selection .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s biological activity?
- Root Cause : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, IC₅₀ values against kinase targets differ between HEK293 and HeLa cells due to expression levels of off-target proteins .
- Resolution : Standardize assays using isogenic cell lines and validate results with orthogonal techniques (e.g., SPR binding assays vs. enzymatic activity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
